molecular formula C13H24ClNO B12771367 2-((Dimethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride CAS No. 88364-43-6

2-((Dimethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride

Cat. No.: B12771367
CAS No.: 88364-43-6
M. Wt: 245.79 g/mol
InChI Key: CEICPQHORDZYPQ-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a methyl group, and a hexahydro-1-indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methylhexahydro-1-indanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-((Dimethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methylhexanamine: A compound with a similar structure but different functional groups.

    Dimethylamine: A simpler compound with a similar dimethylamino group.

    2-Dimethylaminoethyl chloride hydrochloride: Another compound with a dimethylamino group and chloride.

Uniqueness

2-((Dimethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride is unique due to its specific combination of functional groups and its hexahydro-1-indanone core. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88364-43-6

Molecular Formula

C13H24ClNO

Molecular Weight

245.79 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride

InChI

InChI=1S/C13H23NO.ClH/c1-9-10-6-4-5-7-11(10)13(15)12(9)8-14(2)3;/h9-12H,4-8H2,1-3H3;1H

InChI Key

CEICPQHORDZYPQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2C(=O)C1CN(C)C.Cl

Origin of Product

United States

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